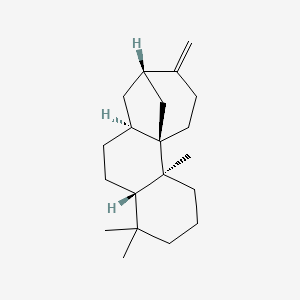
Stemod-13(17)-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stemod-13(17)-ene is a diterpene.
Applications De Recherche Scientifique
Beyond Knowledge and Skills in STEM Doctorates The STEM doctorate, a key qualification for a career in scientific research, is not adequately preparing students for the complexity of their professional lives, particularly those who pursue non-academic careers. This suggests a need for reform in STEM doctorate programs to include development of professional identity and equip students for diverse career trajectories, thereby assuring their contributions in culture, society, and economy (Hancock & Walsh, 2016).
STEM-PBL Based E-Module for Critical-Thinking Skills The integration of STEM with problem-based learning in an e-module format can foster critical-thinking skills in students, indicating the effectiveness of such approaches in STEM education, especially in scientific subjects like chemistry (Purnamasari, Ashadi, & Utomo, 2020).
STEM in Early Childhood Education Incorporating STEM activities in early childhood education, as young children are natural scientists and engineers, supports the inclusion of STEM-based learning experiences. This is essential for engaging young learners with STEM concepts (Tippett & Milford, 2017).
STEM Education's Impact on Prospective Science Teachers STEM education, specifically when used with tools like Algodoo, positively affects the scientific process skills of prospective teachers, although it does not significantly influence their orientation towards STEM education. This highlights the impact and limitations of STEM applications in teacher education (Alan, Zengin, & Keçeci, 2021).
STEM Identity Development for Latinas The development of STEM identity among Latina undergraduate majors is influenced by self-recognition and recognition from peers, faculty, and family. This underscores the importance of social factors in fostering STEM identity in underrepresented groups (Rodriguez, Cunningham, & Jordan, 2019).
Pedagogical Practices in STEM Education Effective pedagogical practices in STEM education, particularly in primary schools, link to positive student outcomes. This is exemplified in a case study involving the design of a medical kit in a Year 4 classroom, highlighting the relationship between pedagogical strategies and student success in STEM activities (Hudson, English, Dawes, King, & Baker, 2015).
Structured Undergraduate Research Programs in STEM Structured undergraduate research programs, like the National Science Foundation Research Experiences for Undergraduates (REU) Site programs, significantly enhance the success of participants in STEM research careers. This demonstrates the effectiveness of formal research training in undergraduate education (Wilson, Pollock, Billick, Domingo, Fernandez‐Figueroa, Nagy, Steury, & Summers, 2018).
Identification of Stemodene Synthase in Rice A novel discovery in rice involved the cloning of a diterpene synthase, OsKSL11, producing stemod-13(17)-ene. This finding is significant as it opens new avenues for understanding the biosynthesis of the stemodane family of diterpenoid natural products, some with antiviral properties (Morrone, Jin, Xu, Choi, Coates, & Peters, 2006).
Propriétés
Nom du produit |
Stemod-13(17)-ene |
|---|---|
Formule moléculaire |
C20H32 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
(1R,2S,7S,10S,12S)-2,6,6-trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane |
InChI |
InChI=1S/C20H32/c1-14-8-11-20-13-15(14)12-16(20)6-7-17-18(2,3)9-5-10-19(17,20)4/h15-17H,1,5-13H2,2-4H3/t15-,16-,17-,19-,20+/m0/s1 |
Clé InChI |
GNNRCBBKCVNPSC-VDWQKOAOSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CC[C@@H]3[C@]24CCC(=C)[C@@H](C3)C4)(C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3C24CCC(=C)C(C3)C4)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



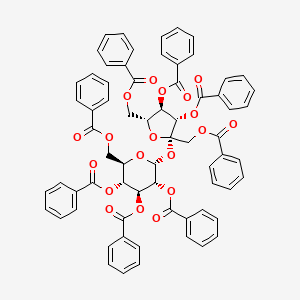
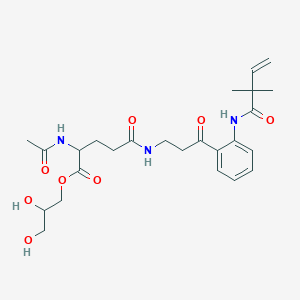
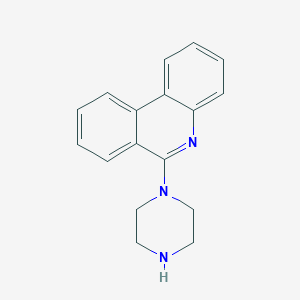
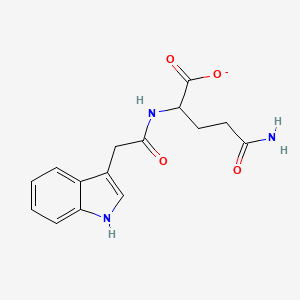
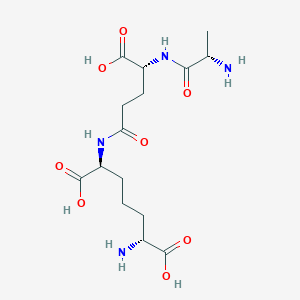
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid](/img/structure/B1261737.png)
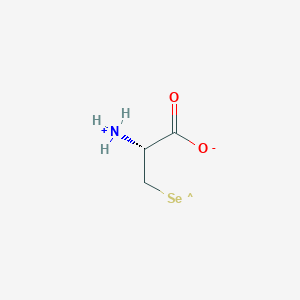
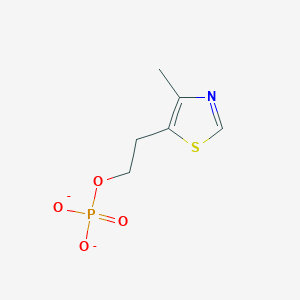
![2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261741.png)
![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1261742.png)
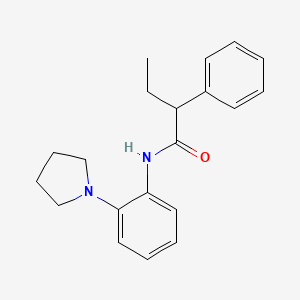
![(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B1261744.png)
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)
![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B1261749.png)